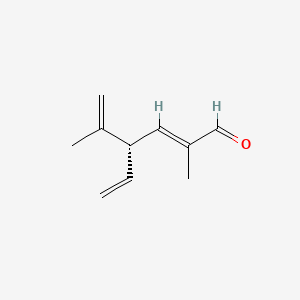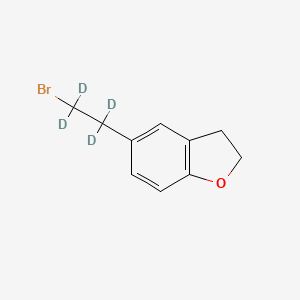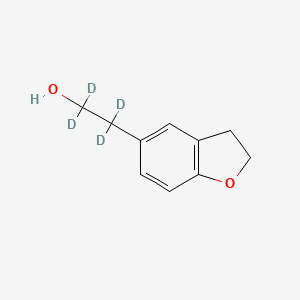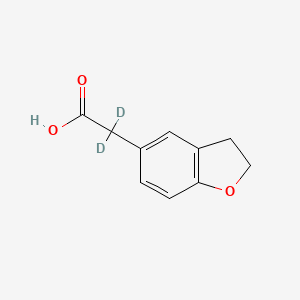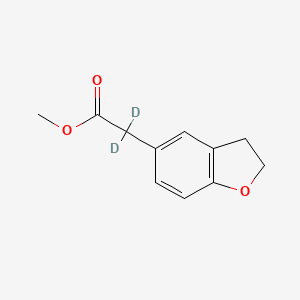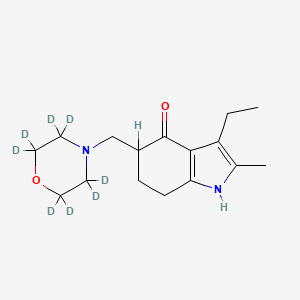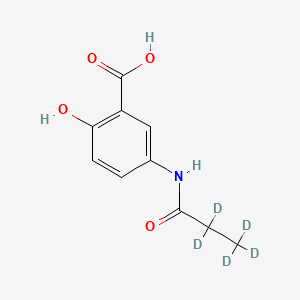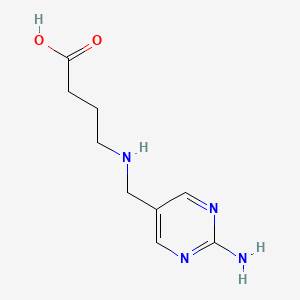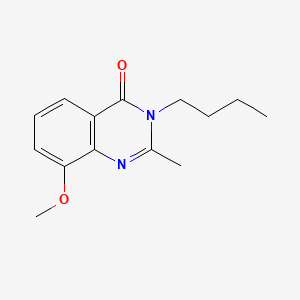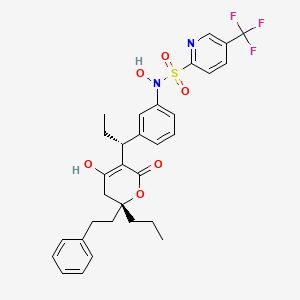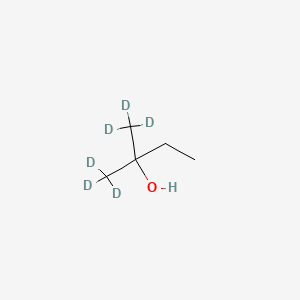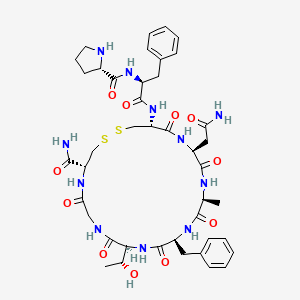
Péptido Cardioactivo de Crustáceos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crustacean Cardioactive Peptide (CCAP) is a highly conserved, amidated cyclic nonapeptide with the primary structure PFCNAFTGC-NH2 (ProPheCysAsnAlaPheTyrGlyCys-NH2) and a disulfide bridge between Cys3 and Cys9 . It is found in crustaceans and insects where it behaves as a cardioaccelerator, neuropeptide transmitter for other areas of the nervous system, and a hormone . CCAP was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it has a role in regulating heartbeat .
Synthesis Analysis
CCAP is derived from a precursor and is involved in a variety of physiological processes in arthropods . The Cragi-CCAPR1 and Cragi-CCAPR2 genes were expressed in various adult tissues and are both most expressed in the gills . Cragi-CCAP precursor transcripts are higher in the VG, the labial palps, and the gills .Molecular Structure Analysis
CCAP is a highly conserved, amidated cyclic nonapeptide with the primary structure PFCNAFTGC-NH2 (ProPheCysAsnAlaPheTyrGlyCys-NH2) and a disulfide bridge between Cys3 and Cys9 .Chemical Reactions Analysis
CCAP has been shown to regulate a variety of biological activities such as neuronal modulation in the stomatogastric ganglion in the crab, hindgut contraction in the Vietnamese stick insect Baculum extradentatum, and midgut activity in the cockroach Periplaneta americana .Physical And Chemical Properties Analysis
CCAP is a cyclic nonapeptide, which means it is a peptide consisting of nine amino acids and has a cyclic structure . It is highly conserved and amidated .Aplicaciones Científicas De Investigación
Función en la reproducción
Se sugiere que el sistema de señalización CCAP juega un papel en la regulación de los procesos reproductivos . Las transcripciones del precursor de CCAP se expresan más abundantemente en las gónadas en las primeras etapas de la gametogénesis . Esto indica que el CCAP podría estar involucrado en las primeras etapas de los procesos reproductivos.
Aclimatación a la salinidad
Los componentes de la señalización CCAP muestran expresión diferencial en ostras expuestas a agua salobre . Esto sugiere que el CCAP podría desempeñar un papel en la regulación del agua y los iones, ayudando a los organismos a adaptarse a los cambios en la salinidad .
Regulación de la frecuencia cardíaca
Se ha revelado que el CCAP regula la frecuencia cardíaca en los artrópodos . Este péptido se aisló por primera vez de los órganos pericárdicos del cangrejo de orilla, donde se describió que regulaba los latidos del corazón .
Peristaltismo intestinal
El CCAP está involucrado en la regulación del peristaltismo intestinal . Se sugiere que está involucrado principalmente en el movimiento de los alimentos a lo largo del intestino, facilitando la digestión .
Proceso de muda
El CCAP está involucrado en el proceso de muda en los artrópodos
Mecanismo De Acción
- It was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it regulates heartbeat .
- In the crab Cancer borealis, CCAP controls food passage through the foregut by modulating pyloric rhythm, facilitating digestion and blood flow .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAKWTJOHSDJOA-HNGYRCOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N11O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

